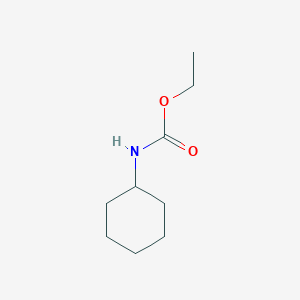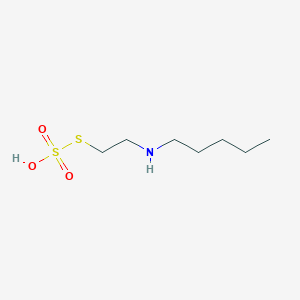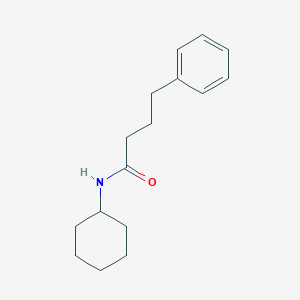
3,5-Di-tert-butyl-1H-pyrazol
Übersicht
Beschreibung
3,5-di-tert-butyl-1H-pyrazole is a useful research compound. Its molecular formula is C11H20N2 and its molecular weight is 180.29 g/mol. The purity is usually 95%.
The exact mass of the compound 3,5-di-tert-butyl-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5-di-tert-butyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-di-tert-butyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
“3,5-Di-tert-butyl-1H-pyrazol” ist eine wertvolle Verbindung in der organischen Synthese . Es wird bei der Herstellung verschiedener organischer Verbindungen eingesetzt und dient als Baustein bei der Synthese komplexerer Moleküle .
Polymerisationsinhibitor
Es wird als Polymerisationsinhibitor bei der Herstellung von Monomeren wie Styrol und Butadien verwendet . Dies trägt dazu bei, die Polymerisationsgeschwindigkeit zu kontrollieren und zu verhindern, dass die Reaktion zu heftig und möglicherweise gefährlich wird .
Synthese von enantioselektiven Verbindungen
“this compound” wird als Additiv bei der Synthese von enantioselektiven 1,2-Oxazinanen und Isoxazolidinen über eine asymmetrische Nitroso-Aldol-Reaktion unter Verwendung von L-Prolin als Katalysator verwendet . Dies ist wichtig bei der Herstellung von chiralen Verbindungen, die in vielen Bereichen der Chemie und Biologie von entscheidender Bedeutung sind .
Kernelement in Pyrazolderivaten
Pyrazol, gekennzeichnet durch eine fünfringige heterocyclische Struktur mit zwei benachbarten Stickstoffatomen, dient als Kernelement . “this compound” ist eines der Pyrazolderivate, die einen privilegierten Status als vielseitige Grundgerüste in verschiedenen Sektoren der chemischen Industrie einnehmen, darunter Medizin und Landwirtschaft .
Biologische Aktivitäten
Pyrazole und ihre vielfältigen biologischen Aktivitäten, die Rollen wie Antituberkulose-, antimikrobielle, antifungale, entzündungshemmende, krebshemmende und antidiabetische Mittel umfassen . Daher könnte “this compound” möglicherweise bei der Entwicklung neuer Medikamente mit diesen Eigenschaften eingesetzt werden
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that pyrazole derivatives can interact with a variety of biological targets, depending on their specific substitutions .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds .
Biochemical Pathways
Pyrazole derivatives can influence a range of biochemical pathways, depending on their specific structure and the biological targets they interact with .
Pharmacokinetics
The bioavailability of a compound is influenced by these properties, which determine how the compound is absorbed into the body, distributed to various tissues, metabolized, and finally excreted .
Result of Action
The effects would depend on the specific biological targets and pathways that the compound interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, and the presence of other substances.
Eigenschaften
IUPAC Name |
3,5-ditert-butyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c1-10(2,3)8-7-9(13-12-8)11(4,5)6/h7H,1-6H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQDCVLVDQENIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80150315 | |
| Record name | 3,5-Di-t-butylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1132-14-5 | |
| Record name | 3,5-Di-t-butylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Di-t-butylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-di-tert-butyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do the tert-butyl groups in 3,5-di-tert-butyl-1H-pyrazole influence its coordination behavior?
A1: The bulky tert-butyl groups in the 3 and 5 positions of the pyrazole ring exert significant steric hindrance around the nitrogen donor atoms. This steric effect has been shown to impact the coordination geometry and reactivity of metal complexes containing this ligand. For instance, in the compound dichloridobis(3,5-di-tert-butyl-1H-pyrazole-κN2)cobalt(II), the bulky tert-butyl groups force the formation of intramolecular hydrogen bonds between the pyrazole nitrogen atoms and the chloride ligands, a feature not observed in less sterically hindered analogs [].
Q2: Can 3,5-di-tert-butyl-1H-pyrazole act as a Lewis base?
A2: Yes, the pyrazole ring in 3,5-di-tert-butyl-1H-pyrazole retains its Lewis basic character despite the bulky substituents. Research has shown that it can react with Lewis acids such as bis(pentafluorophenyl)borane, forming zwitterionic adducts. These adducts exhibit interesting reactivity, including the ability to activate small molecules such as carbon dioxide [].
Q3: Are there any reported crystallographic studies on 3,5-di-tert-butyl-1H-pyrazole derivatives?
A3: Yes, multiple studies have investigated the crystal structures of 3,5-di-tert-butyl-1H-pyrazole derivatives. These studies reveal key information about the molecular geometry, intermolecular interactions (such as hydrogen bonding), and packing arrangements in the solid state. For example, the crystal structure of 3,5-Di-tert-butyl-1H-pyrazole-4-carbonitrile highlights the linear geometry of the cyano group and the presence of N—H⋯N hydrogen bonds that lead to the formation of inversion dimers in the crystal lattice []. Similarly, crystallographic analysis of 2-(3,5-di-tert-butyl-1H-pyrazol-1-yl)ethanol, synthesized via a solvent-free method, reveals a head-to-tail arrangement of molecules driven by hydrogen bonding, forming chains within the crystal structure [].
Q4: Has 3,5-di-tert-butyl-1H-pyrazole been explored in the context of frustrated Lewis pair chemistry?
A4: Absolutely. The combination of the Lewis basic pyrazole nitrogen and the steric bulk provided by the tert-butyl groups makes 3,5-di-tert-butyl-1H-pyrazole a suitable candidate for frustrated Lewis pair (FLP) chemistry. Researchers have successfully synthesized a bifunctional FLP by reacting 3,5-di-tert-butyl-1H-pyrazole with bis(pentafluorophenyl)borane. This FLP demonstrates the ability to activate dihydrogen heterolytically and engage in the fixation of small molecules like carbon dioxide [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



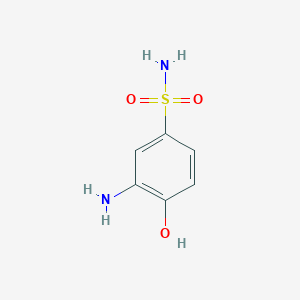
![5H-Dibenzo[b,e]azepine-6,11-dione](/img/structure/B74054.png)

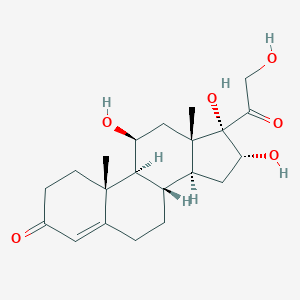



![3,9-Bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B74068.png)
![10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-thiol](/img/structure/B74070.png)
